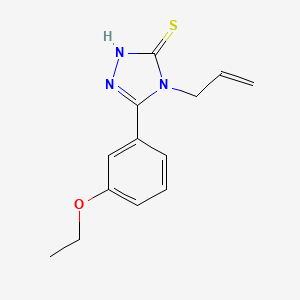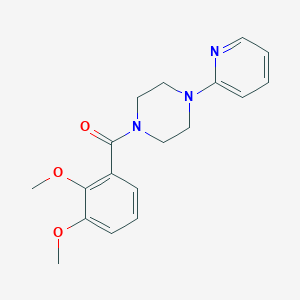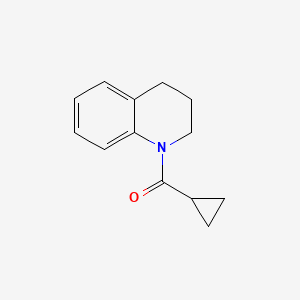
3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTT and has a molecular formula of C17H16N4O2S.
Mécanisme D'action
The exact mechanism of action of 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the production of prostaglandins and other inflammatory mediators. It has also been shown to exhibit antioxidant activity.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to exhibit antioxidant activity. In addition, this compound has been studied for its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole in lab experiments include its potent pharmacological activities and its ease of synthesis. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole. These include:
1. Further studies to determine the safety and efficacy of this compound as an anticancer agent.
2. Studies to investigate the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis.
3. Studies to investigate the potential of this compound as an analgesic and antipyretic agent for the treatment of pain and fever.
4. Studies to investigate the potential of this compound as an antioxidant agent for the prevention and treatment of oxidative stress-related diseases.
5. Studies to investigate the potential of this compound as a lead compound for the development of new drugs with improved pharmacological activities.
Conclusion:
In conclusion, 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole is a chemical compound that has shown significant potential for various applications in the field of medicinal chemistry. This compound exhibits potent pharmacological activities and has been extensively studied for its potential as an anticancer agent, anti-inflammatory agent, analgesic and antipyretic agent, and antioxidant agent. However, further studies are needed to determine its safety and efficacy for these applications.
Méthodes De Synthèse
The synthesis of 3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole involves the reaction of 4-methoxyphenylhydrazine, methylthioacetone, and phenylacetic acid in the presence of a catalyst such as sodium ethoxide. The reaction takes place under reflux conditions and yields the desired compound in good yield.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-5-(methylthio)-1-(phenylacetyl)-1H-1,2,4-triazole has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential as an anticancer agent.
Propriétés
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-10-8-14(9-11-15)17-19-18(24-2)21(20-17)16(22)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSOSHKXAMPMEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)SC)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]-2-phenylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)
![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5707242.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)


![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)

